molecular formula C13H14BrClN4S B180617 Trovirdine hydrochloride CAS No. 148311-89-1

Trovirdine hydrochloride

Cat. No. B180617
CAS RN: 148311-89-1
M. Wt: 373.7 g/mol
InChI Key: IUQKLSJRANLIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trovirdine hydrochloride is an antiviral drug that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was developed in the early 1990s for the treatment of human immunodeficiency virus (HIV) infection. Trovirdine hydrochloride is a potent inhibitor of HIV reverse transcriptase, which is an enzyme that is essential for the replication of HIV.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Trovirdine hydrochloride has been identified as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT). It exhibits significant inhibitory effects on HIV-1 replication, both in cell-free HIV-1 polymerase assays and in HIV-1-infected MT-4 cell cultures. This inhibition is enhanced when combined with other RT inhibitors like AZT, ddC, and ddI, showing synergistic effects (Zhang, Vrang, Rydergård, Ȧhgren, & Öberg, 1996).

Development of PETT Compounds

Trovirdine is part of the phenylethylthiazolylthiourea (PETT) class of compounds, which are non-nucleoside inhibitors of HIV-1 RT. Its effectiveness in inhibiting both wild-type and mutant strains of HIV-1 RT has been a significant advancement in HIV treatment. This led to its consideration in phase one clinical trials for AIDS treatment (Cantrell et al., 1996).

Inhibition of Various HIV-1 RT Mutants

Research has shown that trovirdine effectively inhibits a range of HIV-1 RT mutants known for resistance to other non-nucleoside RT inhibitors. This makes trovirdine a valuable agent in treating HIV strains resistant to standard therapies (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).

Potential in Inhibiting Multidrug-Resistant HIV-1

Further modifications of trovirdine, such as replacing the pyridyl ring with a cyclohexenyl ring, have led to derivatives that effectively inhibit both drug-sensitive and multidrug-resistant strains of HIV-1. These compounds, like HI-346 and HI-445, demonstrate greater efficacy against resistant HIV-1 strains compared to trovirdine and other anti-HIV agents (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999).

properties

CAS RN

148311-89-1

Product Name

Trovirdine hydrochloride

Molecular Formula

C13H14BrClN4S

Molecular Weight

373.7 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride

InChI

InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H

InChI Key

IUQKLSJRANLIKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Appearance

Solid powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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